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5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde molecular weight

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Compound of Interest

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

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An In-Depth Technical Guide to 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

This technical guide provides a comprehensive overview of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**, a halogenated aromatic aldehyde crucial as an intermediate in the synthesis of complex molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is characterized by the presence of two bromine atoms, one on the benzaldehyde ring and another on the benzyl group. This structure provides a unique combination of reactivity and stability, making it a valuable synthetic intermediate[1]. Its key physicochemical properties are summarized below.



Property	Value	Reference
CAS Number	84102-43-2	[1][2]
Molecular Formula	C14H10Br2O2	[1][3]
Molecular Weight	370.05 g/mol	[1]
Exact Mass	367.904756 g/mol	[3]
Appearance	White crystalline powder	[1]
MDL Number	MFCD02629607	[1]
InChI Key	FEJYDIIUCHKBGH- UHFFFAOYSA-N	[1]

Chemical Structure and Reactivity

The chemical behavior of this compound is governed by its three main functional groups: the aldehyde, the benzyl ether, and the halogen substituents[1].

- Aldehyde Group: This group is a primary site for reactivity, readily undergoing nucleophilic addition and oxidation. It serves as a gateway for transformation into other functional groups like alcohols, carboxylic acids, and imines[1].
- Benzyl Ether Group: Benzyl ethers are stable under various reaction conditions, making them excellent protecting groups for alcohols in organic synthesis. The ether linkage also provides conformational flexibility[1].
- Halogen Substituents: The two bromine atoms are electron-withdrawing, which increases the
 electrophilicity of the aromatic rings. This makes them more susceptible to nucleophilic
 aromatic substitution and provides "handles" for powerful carbon-carbon bond-forming crosscoupling reactions, such as Suzuki and Sonogashira couplings[1].

Experimental Protocol: Synthesis

The most common and well-documented method for synthesizing **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** is the Williamson ether synthesis[1]. This method involves the nucleophilic substitution of a halide by an alkoxide.



Williamson Ether Synthesis Protocol

This reaction synthesizes the target compound by reacting 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base[1].

Materials:

- 5-bromo-2-hydroxybenzaldehyde
- · 4-bromobenzyl bromide
- Potassium carbonate (K₂CO₃) or another suitable base
- Anhydrous solvent (e.g., Acetone, DMF)

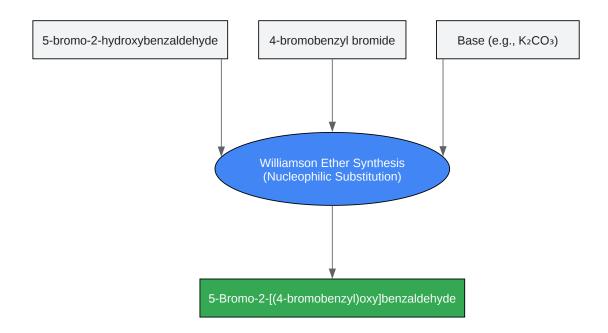
Procedure:

- In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde in a suitable anhydrous solvent.
- Add a molar excess of a base, such as potassium carbonate. The base deprotonates the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.
- To the stirred suspension, add a solution of 4-bromobenzyl bromide in the same solvent.
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product, typically by recrystallization or column chromatography, to yield 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde as a white crystalline powder.



Visualization of Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis workflow for **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**.



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Caption: Williamson Ether Synthesis Workflow.

Applications in Research and Development

This compound is a significant intermediate in medicinal chemistry. One of its notable applications is in the synthesis of non-peptide CCR5 antagonists. The CCR5 receptor is a



critical co-receptor for HIV-1 entry into host cells, and blocking it is a viable therapeutic strategy. Research has shown that **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** can be elaborated through further synthetic steps to produce potent anti-HIV agents[1].

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